

Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of 4-Ethoxybenzyl Alcohol

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Compound of Interest

Compound Name: 4-Ethoxybenzyl alcohol

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In the landscape of pharmaceutical research and development, precise structural confirmation of chemical entities is paramount. This guide provides a comprehensive spectroscopic comparison of **4-Ethoxybenzyl alcohol** with its analogues, 4-Methoxybenzyl alcohol and 4-Butoxybenzyl alcohol, offering researchers a robust dataset for structural verification. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, this document serves as a practical resource for scientists engaged in drug discovery and organic synthesis.

Spectroscopic Data Comparison

The structural nuances of **4-Ethoxybenzyl alcohol** and its counterparts are clearly delineated through the following spectroscopic data. The data presented herein has been compiled from various spectral databases and literature sources.

Spectroscopic Data	4-Ethoxybenzyl Alcohol	4-Methoxybenzyl Alcohol	4-Butoxybenzyl Alcohol
^1H NMR (CDCl_3 , ppm)	~7.25 (d, 2H, Ar-H), ~6.87 (d, 2H, Ar-H), ~4.58 (s, 2H, CH_2OH), ~4.02 (q, 2H, OCH_2CH_3), ~1.84 (s, 1H, OH), ~1.40 (t, 3H, OCH_2CH_3)[1]	~7.23 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~4.52 (s, 2H, CH_2OH), ~3.76 (s, 3H, OCH_3) [2]	~7.24 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~4.59 (s, 2H, CH_2OH), ~3.95 (t, 2H, OCH_2), ~1.76 (m, 2H, OCH_2CH_2), ~1.48 (m, 2H, $\text{OCH}_2\text{CH}_2\text{CH}_2$), ~0.97 (t, 3H, CH_3)
^{13}C NMR (CDCl_3 , ppm)	~158.5 (Ar-C-O), ~133.0 (Ar-C), ~128.6 (Ar-CH), ~114.5 (Ar-CH), ~64.8 (CH_2OH), ~63.4 (OCH_2CH_3), ~14.8 (OCH_2CH_3)[3]	~159.1 (Ar-C-O), ~133.0 (Ar-C), ~128.7 (Ar-CH), ~113.9 (Ar-CH), ~65.0 (CH_2OH), ~55.3 (OCH_3)[4]	~158.6 (Ar-C-O), ~133.0 (Ar-C), ~128.6 (Ar-CH), ~114.5 (Ar-CH), ~65.1 (CH_2OH), ~67.8 (OCH_2), ~31.3 (OCH_2CH_2), ~19.3 ($\text{OCH}_2\text{CH}_2\text{CH}_2$), ~13.9 (CH_3)
IR (cm^{-1})	~3300 (O-H, broad), ~3030 (Ar C-H), ~2980, 2870 (Alkyl C-H), ~1610, 1510 (Ar C=C), ~1240 (C-O ether), ~1040 (C-O alcohol)[3]	~3350 (O-H, broad), ~3030 (Ar C-H), ~2950, 2835 (Alkyl C-H), ~1612, 1513 (Ar C=C), ~1245 (C-O ether), ~1035 (C-O alcohol)[5][6]	~3300 (O-H, broad), ~3030 (Ar C-H), ~2950, 2870 (Alkyl C-H), ~1610, 1510 (Ar C=C), ~1240 (C-O ether), ~1040 (C-O alcohol)
Mass Spec. (m/z)	Molecular Ion $[\text{M}]^+$: 152. Key Fragments: 123, 107, 95, 77[3]	Molecular Ion $[\text{M}]^+$: 138. Key Fragments: 109, 107, 77[5]	Molecular Ion $[\text{M}]^+$: 180. Key Fragments: 123, 107, 77, 57

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the characterization of benzyl alcohol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is employed to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

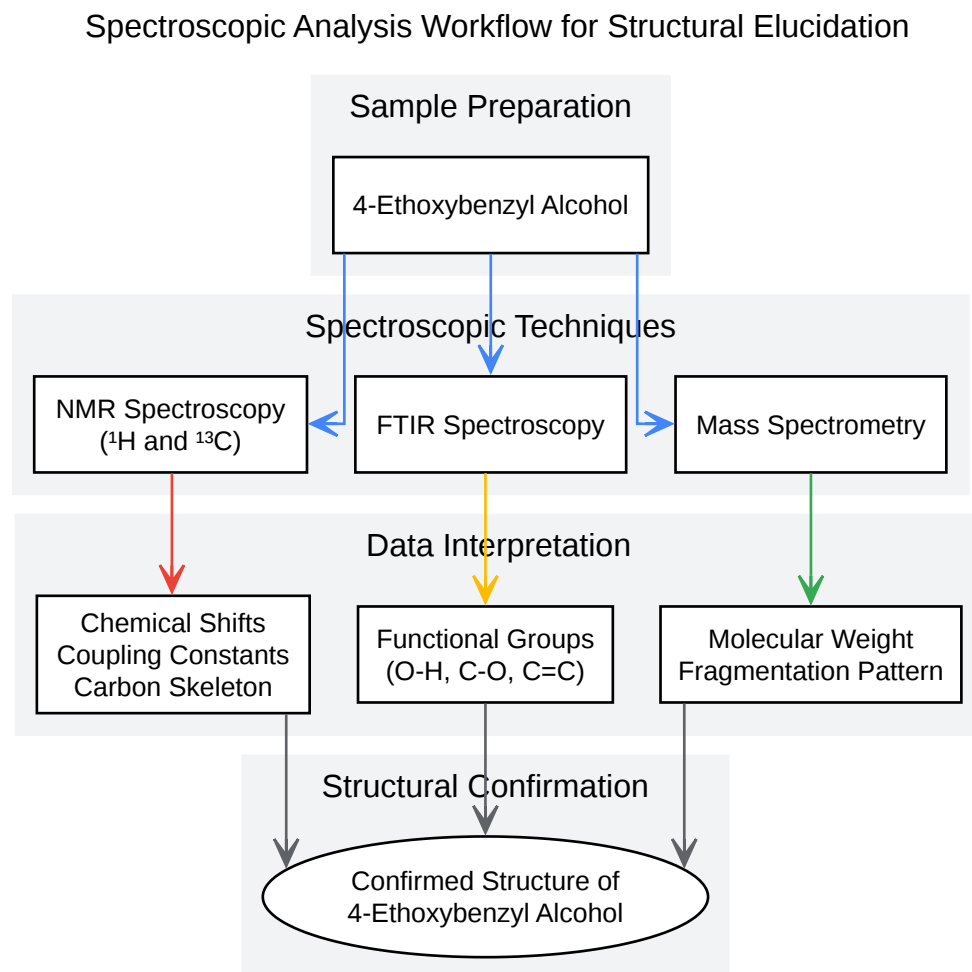
- **Sample Preparation:** For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride or potassium bromide plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
- **Data Acquisition:** Record the FTIR spectrum from 4000 to 400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or via gas chromatography (GC-MS) for volatile liquid samples.
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass-to-charge (m/z) range of 40-400 amu using a quadrupole mass analyzer.

Visualization of the Analytical Workflow

The logical progression of spectroscopic analysis for structural confirmation is depicted in the following workflow diagram.



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Caption: Logical workflow for spectroscopic structure confirmation.

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